REACTION_CXSMILES
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[ClH:1].[CH2:2]=O.Cl.[CH3:5][NH:6][CH3:7].[C:8]([C:11]1[S:12][CH:13]=[CH:14][CH:15]=1)(=[O:10])[CH3:9]>CC(O)C>[ClH:1].[CH3:5][N:6]([CH3:2])[CH2:7][CH2:9][C:8]([C:11]1[S:12][CH:13]=[CH:14][CH:15]=1)=[O:10] |f:2.3,6.7|
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Name
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|
Quantity
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0.6 mL
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Type
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reactant
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Smiles
|
Cl
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Name
|
|
Quantity
|
3 g
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Type
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reactant
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Smiles
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C=O
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Name
|
|
Quantity
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8.07 g
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Type
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reactant
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Smiles
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Cl.CNC
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Name
|
|
Quantity
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5 g
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Type
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reactant
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Smiles
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C(C)(=O)C=1SC=CC1
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Name
|
|
Quantity
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73 mL
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Type
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solvent
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Smiles
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CC(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After approximately 18 h at 70° C. a white precipitate had formed
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Duration
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18 h
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
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Type
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FILTRATION
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Details
|
the white solid was filtered
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Type
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WASH
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Details
|
washed with ice-cold ethanol (2×30 mL)
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Type
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CUSTOM
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Details
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The white solid was dried in a vacuum oven at 50° C. for 12 h
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Duration
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12 h
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Name
|
|
Type
|
product
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Smiles
|
Cl.CN(CCC(=O)C=1SC=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 137.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |